molecular formula C23H18BrN5O2S B2626102 N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895640-24-1

N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2626102
CAS RN: 895640-24-1
M. Wt: 508.39
InChI Key: TZYDUQIEEVAXHA-UHFFFAOYSA-N
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Description

N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18BrN5O2S and its molecular weight is 508.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Interactions

The compound N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine, due to its complex structure, is involved in a variety of chemical synthesis processes. For example, it plays a role in the synthesis of Triazolo[1,5-a]triazin-7-one derivatives and highly functionalized [1,2,4]triazoles. These processes involve intricate steps such as alkylation, reaction with chloroformate, condensation with diethoxymethyl acetate, and oxidation, leading to the formation of novel compounds with diverse chemical properties (Heras et al., 2003). Similarly, the compound's variants have been involved in the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, indicating its adaptability in generating new classes of compounds with potential therapeutic applications (Alagarsamy et al., 2008).

Pharmacological Potential

Notably, some derivatives of this compound have been tested for pharmacological activities. Although direct information on this compound is not highlighted, its chemical relatives show promising pharmacological properties. For instance, studies have demonstrated the potential of these derivatives in exhibiting H1-antihistaminic activity, suggesting their utility in developing new therapeutic agents with minimized sedation effects, a notable advantage over traditional medications (Alagarsamy et al., 2007).

Anti-inflammatory and Antimicrobial Activities

Further expanding its potential, some derivatives have been explored for anti-inflammatory properties through intricate molecular mechanisms, highlighting the compound's versatility in medicinal chemistry (Martynenko et al., 2019). Additionally, the antimicrobial activities of certain derivatives have been investigated, offering insights into their potential in combating microbial infections (Bektaş et al., 2007).

Mechanism of Action

    Target of Action

    Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems due to their ability to form stable complexes . .

    Mode of Action

    The mode of action of triazole compounds generally involves binding to target enzymes or receptors, leading to changes in their function

    Biochemical Pathways

    Triazole compounds can affect various biochemical pathways depending on their specific targets

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazole compounds can vary widely and are influenced by their chemical structure

    Result of Action

    The molecular and cellular effects of triazole compounds depend on their specific targets and mode of action

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of triazole compounds

properties

IUPAC Name

N-benzyl-3-(4-bromophenyl)sulfonyl-N-methyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2S/c1-28(15-16-7-3-2-4-8-16)21-19-9-5-6-10-20(19)29-22(25-21)23(26-27-29)32(30,31)18-13-11-17(24)12-14-18/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYDUQIEEVAXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.